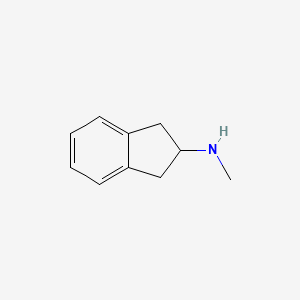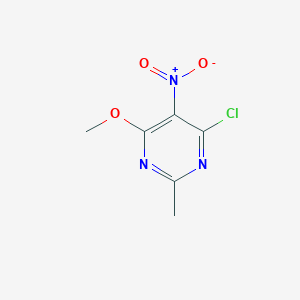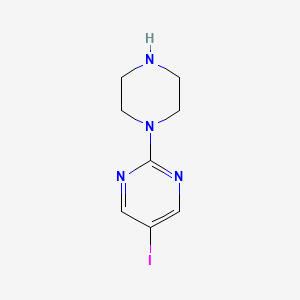
3-(1-メチルピペリジン-4-イル)プロパン-1-オール
概要
説明
“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 7037-30-1 . It has a molecular weight of 157.26 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-piperidinyl)-1-propanol . It is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .
Molecular Structure Analysis
The InChI code for “3-(1-Methylpiperidin-4-yl)propan-1-ol” is 1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a liquid at room temperature .科学的研究の応用
医薬品研究: 治療薬の合成
3-(1-メチルピペリジン-4-イル)プロパン-1-オールは、様々な治療薬の合成に使用できる化合物です。 この化合物の構造は、薬理活性化合物に共通するモチーフであるピペリジンコアにより、神経疾患の治療に役立つ可能性のある新規薬剤の開発につながる改変が可能です .
材料科学: 有機半導体の開発
材料科学では、この化合物のユニークな構造は、有機半導体の開発に活用できます。 ピペリジン環は、他の有機分子と相互作用し、太陽電池や発光ダイオード (LED) に使用できる望ましい電子特性を持つ材料を生み出す可能性があります .
化学合成: キラリティのあるビルディングブロック
3-(1-メチルピペリジン-4-イル)プロパン-1-オールのキラリティは、化学合成における貴重なビルディングブロックとなっています。 この化合物は、合成経路にキラリティを導入するために使用でき、生物活性に必須なことが多いエナンチオマー的に純粋な物質の生成に役立ちます .
分析化学: クロマトグラフィー標準
この化合物は、明確に定義された物理的および化学的特性を持つため、クロマトグラフィー分析の標準として機能できます。 機器の校正や、複雑な混合物の定性および定量分析における参照化合物として使用できます .
生命科学: 神経伝達物質研究
既知の神経伝達物質との構造的類似性から、3-(1-メチルピペリジン-4-イル)プロパン-1-オールは、神経伝達物質経路と受容体の研究に生命科学研究で利用できます。 この化合物は、アゴニストまたはアンタゴニストとして作用し、神経系の機能に関する洞察を提供する可能性があります .
環境科学: 汚染物質分解研究
研究者は、3-(1-メチルピペリジン-4-イル)プロパン-1-オールを環境汚染物質の分解に使用できるかどうかを調査できます。 この化合物の化学構造は、汚染物質と相互作用し、その分解と分析を促進する可能性があります .
生化学: 酵素阻害研究
酵素阻害剤として作用する可能性は、生化学で探求できます。 この化合物は、酵素動力学を研究し、代謝経路を調節したり、疾患を治療したりできる新規阻害剤を開発するためのモデルを提供できます .
ナノテクノロジー: ナノキャリアシステム
ナノテクノロジーでは、3-(1-メチルピペリジン-4-イル)プロパン-1-オールは、ナノキャリアシステムを形成する能力について調査できます。 これらのシステムは、特に精度と有効性が重要な癌治療において、標的化された薬物送達に使用できます .
作用機序
Target of Action
The primary target of 3-(1-Methylpiperidin-4-yl)propan-1-ol is the protein kinase Pim1 . Pim1 is a serine/threonine kinase involved in cell survival and proliferation .
Mode of Action
3-(1-Methylpiperidin-4-yl)propan-1-ol acts as a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site .
Result of Action
The inhibition of Pim1 kinase activity by 3-(1-Methylpiperidin-4-yl)propan-1-ol leads to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro . It also has a strong inhibitory effect on the kinase activity of Pim2 in vitro .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .
生化学分析
Biochemical Properties
3-(1-Methylpiperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as Pim1 and Pim2, inhibiting their phosphorylation activity at optimal binding sites. This inhibition leads to cellular apoptosis and has been shown to inhibit the growth of human tumor cells in vivo and cell proliferation in vitro . The nature of these interactions involves binding to the active sites of the enzymes, preventing their normal function and leading to downstream effects on cellular processes.
Cellular Effects
The effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, leading to apoptosis in tumor cells. This compound affects cell signaling pathways by inhibiting the activity of Pim1 and Pim2 kinases, which are involved in cell survival and proliferation . Additionally, it impacts gene expression by downregulating genes associated with cell growth and survival, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
At the molecular level, 3-(1-Methylpiperidin-4-yl)propan-1-ol exerts its effects through specific binding interactions with protein kinases. It binds to the active sites of Pim1 and Pim2, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the signaling pathways that promote cell survival and proliferation, leading to apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These threshold effects indicate the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
3-(1-Methylpiperidin-4-yl)propan-1-ol is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes affect the compound’s bioavailability and activity, influencing its overall therapeutic potential
Transport and Distribution
Within cells and tissues, 3-(1-Methylpiperidin-4-yl)propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on protein kinases. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which affect its accumulation and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(1-Methylpiperidin-4-yl)propan-1-ol is critical to its activity and function. It is primarily localized to the cytoplasm, where it interacts with protein kinases and other regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular processes.
特性
IUPAC Name |
3-(1-methylpiperidin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573862 | |
| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7037-30-1 | |
| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)



![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)








